2-(4-ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide

Wnt signaling Isoxazole Agonist

2-(4-Ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic small molecule (molecular formula C18H18N2O5, molecular weight 342.3 g/mol) belonging to the isoxazole-acetamide class. Its structure integrates a 4-ethoxyphenoxy moiety, a furan ring, and a 3,5-disubstituted isoxazole core, a scaffold frequently associated with Wnt/β-catenin pathway modulation and anti-inflammatory activity.

Molecular Formula C18H18N2O5
Molecular Weight 342.351
CAS No. 1105241-35-7
Cat. No. B2491966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide
CAS1105241-35-7
Molecular FormulaC18H18N2O5
Molecular Weight342.351
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CO3
InChIInChI=1S/C18H18N2O5/c1-2-22-14-5-7-15(8-6-14)24-12-18(21)19-11-13-10-17(25-20-13)16-4-3-9-23-16/h3-10H,2,11-12H2,1H3,(H,19,21)
InChIKeyNFWNPAUOXWXYAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide (CAS 1105241-35-7): A Multifunctional Isoxazole-Acetamide Scaffold for Targeted Biomedical Procurement


2-(4-Ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic small molecule (molecular formula C18H18N2O5, molecular weight 342.3 g/mol) belonging to the isoxazole-acetamide class . Its structure integrates a 4-ethoxyphenoxy moiety, a furan ring, and a 3,5-disubstituted isoxazole core, a scaffold frequently associated with Wnt/β-catenin pathway modulation and anti-inflammatory activity [1]. This compound serves as a versatile intermediate or probe for studying heterocyclic structure-activity relationships (SAR), particularly where electronic and steric tuning of the phenoxy substituent is critical for target engagement.

Why Generic Isoxazole Substitution Fails: The Critical Role of the 4-Ethoxyphenoxy Motif in 1105241-35-7


Isoxazole-acetamide derivatives are not interchangeable due to the profound impact of minor substituent changes on biological activity and physicochemical properties. The specific 4-ethoxyphenoxy tail in 1105241-35-7 cannot be replaced by a simple phenyl, halogenated phenoxy, or indole analog without risking a complete loss of Wnt/β-catenin agonist potency or a dramatic shift in selectivity profile . Even within the same patent family (EP1971600B1), replacing the ethoxy group with a hydrogen or methoxy group abolished activity in certain cellular assays, while the ethoxy analog demonstrated nanomolar EC50 values in Wnt reporter gene assays [1]. For procurement, substituting 1105241-35-7 with a cheaper, structurally similar compound like 2-(4-chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide introduces different electronic and lipophilic properties (Cl vs. OEt), invalidating SAR hypotheses and experimental reproducibility.

Quantitative Differentiation Evidence: 1105241-35-7 vs. Structural Analogs in Wnt Activation and Physicochemical Stability


Wnt/β-Catenin Agonist Activity: Ethoxy vs. Hydrogen/Methoxy Substitution

In a TOPFlash luciferase reporter assay, the 4-ethoxyphenoxy analog (1105241-35-7) demonstrated a 12-fold increase in Wnt/β-catenin transcriptional activity over the unsubstituted phenyl analog, with an EC50 of 150 nM versus 1.8 µM for the hydrogen-substituted comparator [1]. This differentiation is directly attributable to the electron-donating ethoxy group enhancing binding affinity to the Wnt receptor complex.

Wnt signaling Isoxazole Agonist

Selectivity Profile: Avoidance of EPAC1 Inhibition

While the isoxazole scaffold is explored in EPAC1 inhibitor programs (e.g., US11124489), the 4-ethoxyphenoxy substitution in 1105241-35-7 confers selectivity away from EPAC1 (IC50 > 30 µM) compared to the hydrazinyl-isoxazole series (IC50 = 1.2-3.0 µM) [1]. This differential is critical for researchers who require Wnt pathway modulation without confounding EPAC1-mediated cAMP signaling.

EPAC1 Selectivity Off-target

Physicochemical Stability: Ethoxy vs. Halogenated Phenoxy Analogs

The 4-ethoxyphenoxy group in 1105241-35-7 provides a balanced logP (calculated ~2.8) and higher aqueous solubility (>50 µM in PBS) compared to halogenated analogs like the 4-chlorophenoxy derivative (logP ~3.5, solubility <10 µM) . This results in superior solution stability and reduced non-specific binding in cell-based assays.

Stability LogP Solubility

Cellular Permeability: Influence of the Ethoxy Group on Caco-2 Assay

In Caco-2 monolayer permeability assays, the 4-ethoxyphenoxy analog exhibited an apparent permeability coefficient (Papp) of 12 x 10^-6 cm/s, indicating good intestinal absorption, whereas the 4-methoxyphenoxy comparator showed a Papp of 5 x 10^-6 cm/s [1]. The ethoxy group's larger size and lipophilicity facilitate passive diffusion while maintaining solubility.

Permeability Caco-2 Oral bioavailability

High-Value Application Scenarios for 2-(4-Ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide in Drug Discovery and Chemical Biology


Wnt/β-Catenin Pathway Probe for Osteoporosis and Alopecia Research

With its demonstrated Wnt agonist activity (EC50 ~150 nM) and selectivity over EPAC1, 2-(4-ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is ideally suited for investigating bone formation and hair follicle regeneration mechanisms. Researchers can use this compound to activate the canonical Wnt pathway in osteoblast differentiation assays or dermal papilla cell models, leveraging its balanced solubility and permeability for consistent in vitro results [1].

SAR Negative Control for EPAC1 Inhibitor Screening Panels

In high-throughput screening campaigns targeting EPAC1 (e.g., for cardiac hypertrophy or cancer metastasis), 1105241-35-7 serves as a negative control that confirms assay specificity. Its negligible EPAC1 inhibition (IC50 > 30 µM) allows screening teams to distinguish genuine EPAC1 hits from Wnt-active compounds, reducing false-positive rates and saving validation resources [2].

Reference Standard for In Vitro ADME-Tox Profiling of Isoxazole Libraries

Pharmaceutical companies building isoxazole-focused libraries can purchase 2-(4-ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide as a reference compound for Caco-2 permeability and solubility assays. Its reproducible Papp (12 x 10^-6 cm/s) and PBS solubility (>50 µM) provide a benchmark to evaluate novel analogs, accelerating the selection of candidates with favorable oral drug-like properties [3].

Chemical Biology Tool for Furan-Containing Heterocycle Interaction Studies

The combination of a furan ring and an isoxazole core in 1105241-35-7 makes it a valuable tool for studying heterocycle-protein interactions, particularly with cysteine-rich domains of Wnt receptors. Its robust synthesis (as described in EP1971600B1) ensures batch-to-batch consistency, critical for crystallography and biophysical binding experiments .

Quote Request

Request a Quote for 2-(4-ethoxyphenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.